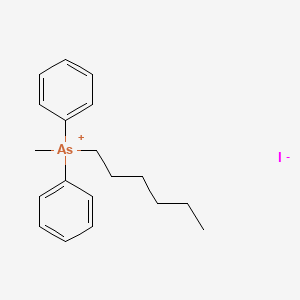

Hexyl(methyl)diphenylarsanium iodide

Description

Hexyl(methyl)diphenylarsanium iodide is a quaternary arsonium salt characterized by an arsenic (As) center bonded to a hexyl group (C₆H₁₃), a methyl group (CH₃), two phenyl rings (C₆H₅), and an iodide (I⁻) counterion. Arsonium salts, in general, are less common than their ammonium or phosphonium counterparts due to arsenic’s toxicity and regulatory restrictions .

Properties

CAS No. |

64192-53-6 |

|---|---|

Molecular Formula |

C19H26AsI |

Molecular Weight |

456.2 g/mol |

IUPAC Name |

hexyl-methyl-diphenylarsanium;iodide |

InChI |

InChI=1S/C19H26As.HI/c1-3-4-5-12-17-20(2,18-13-8-6-9-14-18)19-15-10-7-11-16-19;/h6-11,13-16H,3-5,12,17H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

MPRABPARCBCRQY-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCC[As+](C)(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl(methyl)diphenylarsanium iodide can be synthesized through a multi-step process involving the reaction of hexyl iodide, methyl iodide, and diphenylarsine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the formation of the arsonium salt. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of hexyl(methyl)diphenylarsanium iodide may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and concentration of reactants, to optimize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Hexyl(methyl)diphenylarsanium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state species.

Reduction: Reduction reactions can convert the arsonium compound to lower oxidation state arsenic compounds.

Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles, such as halides or pseudohalides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium chloride, sodium bromide, or thiocyanate can be used under mild conditions, typically in polar solvents.

Major Products Formed

Oxidation: Arsenic oxides or arsenates.

Reduction: Lower oxidation state arsenic compounds.

Substitution: Corresponding arsonium halides or pseudohalides.

Scientific Research Applications

Hexyl(methyl)diphenylarsanium iodide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexyl(methyl)diphenylarsanium iodide involves its interaction with molecular targets, such as enzymes or cellular receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Comparison with Other Onium Salts

Onium salts (e.g., ammonium, phosphonium, arsonium) share a central atom bonded to organic groups and a halide counterion. Key distinctions include:

- Stability : Arsonium salts are less thermally stable than phosphonium or ammonium salts due to weaker As–C bonds.

- Reactivity : The arsenic center may exhibit unique redox behavior compared to N or P, though this is understudied in the provided evidence.

2.2. Comparison with Benzoate Esters

While structurally distinct, benzoate esters (e.g., hexyl benzoate, methyl benzoate) from highlight divergent applications:

- Hexyl(methyl)diphenylarsanium Iodide : Likely used in specialized synthesis or catalysis, given its ionic nature and arsenic center.

- Benzoate Esters : Employed in fragrances and flavorings due to pleasant odors (e.g., hexyl benzoate’s woody-green aroma) . Arsenic-based compounds are unsuitable for such applications due to toxicity.

2.3. Comparison with Heavy Metal-Containing Compounds

Per , arsenic’s classification as a heavy metal necessitates stringent safety protocols:

- Handling : Requires SDS documentation and ZDHC MRSL compliance, similar to other extractable heavy metals like lead or mercury .

- Environmental Impact: Arsenic compounds pose higher ecological risks than non-metal alternatives, limiting industrial adoption.

Research Findings and Data Gaps

- Safety : emphasizes that arsenic-containing compounds demand rigorous disposal protocols and substitution with safer alternatives where feasible.

- Applications: No direct evidence links Hexyl(methyl)diphenylarsanium iodide to specific uses, but analogous arsonium salts are occasionally used in ionic liquids or as catalysts in organic reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.